

Mass spectrometry of 5-Chloro-4-hydroxy-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Chloro-4-hydroxy-2-methoxypyridine

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An In-depth Technical Guide to the Mass Spectrometry of **5-Chloro-4-hydroxy-2-methoxypyridine**

Authored by a Senior Application Scientist Foreword: Characterizing Complex Pyridines in Modern Drug Discovery

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in thousands of approved therapeutics.^[1] Their structural complexity and functional importance demand robust analytical techniques for unambiguous characterization. **5-Chloro-4-hydroxy-2-methoxypyridine**, a molecule with diverse functional groups, presents a unique analytical challenge and opportunity. Mass spectrometry (MS) stands as the premier technique for elucidating its structure, confirming its synthesis, and quantifying its presence in complex matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond rote procedures to explain the fundamental principles that govern experimental success.

Molecular Profile and Ionization Potential

Understanding the inherent chemical properties of **5-Chloro-4-hydroxy-2-methoxypyridine** is the first step in designing a successful mass spectrometry experiment.

- Molecular Formula: C₆H₆ClNO₂[\[2\]](#)
- Monoisotopic Mass: 159.0087 Da
- Average Mass: 159.57 g/mol

The molecule's structure, featuring a pyridine nitrogen, a hydroxyl group, and a methoxy group, makes it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI). The pyridine nitrogen is a primary site for protonation in positive ion mode, yielding a strong [M+H]⁺ signal. Conversely, the acidic phenolic hydroxyl group readily deprotonates in negative ion mode to form an [M-H]⁻ ion. This dual ionization capability provides analytical flexibility and enhances confirmatory power.

The Critical Role of Isotopic Distribution

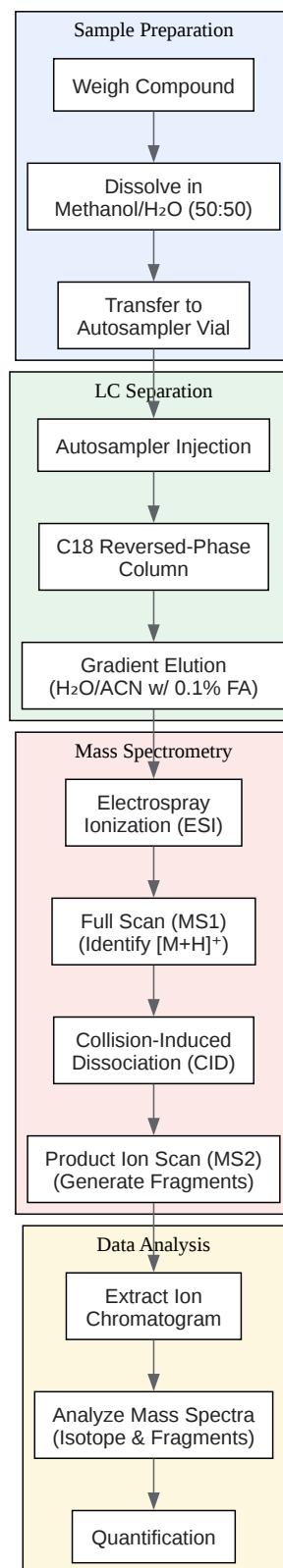
A key identifying feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion, where the M+2 peak is roughly one-third the intensity of the monoisotopic M peak. This signature is a powerful diagnostic tool for confirming the presence of chlorine in the analyte and its fragments.

Ion Type	Expected Monoisotopic m/z (³⁵ Cl)	Expected M+2 m/z (³⁷ Cl)	Approximate Intensity Ratio
[M+H] ⁺	160.0160	162.0130	100 : 32
[M-H] ⁻	158.0014	160.0000	100 : 32

Experimental Workflow: From Sample to Spectrum

A robust analytical result is built upon a foundation of meticulous experimental design. The following section details a validated workflow for the analysis of **5-Chloro-4-hydroxy-2-methoxypyridine** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely employed for its sensitivity and specificity in analyzing compounds in complex mixtures.[\[3\]](#)[\[4\]](#)

Diagram: General LC-MS/MS Analytical Workflow



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Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating blank injections and quality control checks to ensure trustworthiness.

- Reagent and Sample Preparation:
 - Solvent Preparation: Prepare a stock solution of 50:50 (v/v) methanol:water. Use LC-MS grade solvents to minimize background contamination.
 - Sample Preparation: Accurately weigh ~1 mg of **5-Chloro-4-hydroxy-2-methoxypyridine** and dissolve it in 10 mL of the solvent mixture to create a 100 µg/mL stock solution. Further dilute this stock to a working concentration of 1 µg/mL for initial analysis.
 - System Blank: Prepare a vial containing only the 50:50 methanol:water solvent. This is crucial for identifying system contaminants.
- Liquid Chromatography (LC) Method:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like substituted pyridines.
 - Mobile Phase A: Water + 0.1% Formic Acid. The acid aids in protonation for positive mode ESI.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient:
 - 0.0 - 1.0 min: 5% B
 - 1.0 - 5.0 min: 5% to 95% B
 - 5.0 - 6.0 min: 95% B

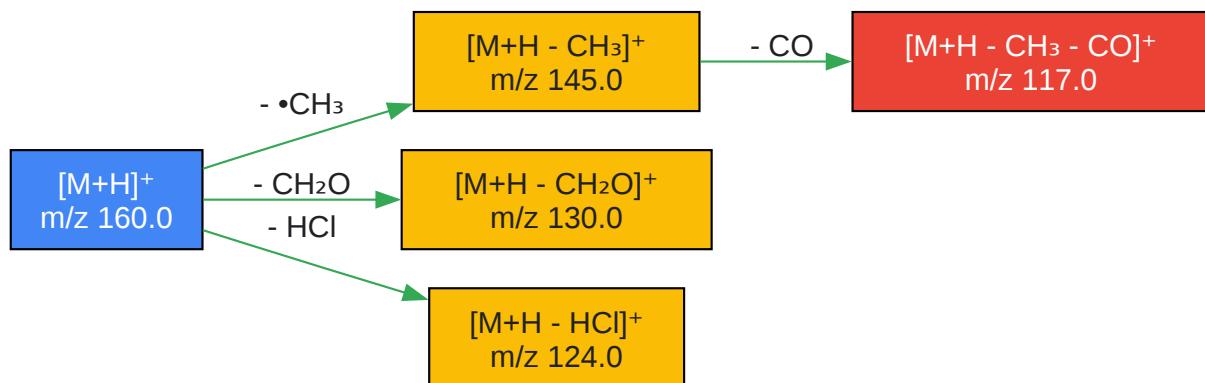
- 6.0 - 6.1 min: 95% to 5% B
- 6.1 - 8.0 min: 5% B (Re-equilibration)
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μ L.
 - Injection Sequence: Run the solvent blank first, followed by the sample. This ensures that any observed peaks for the sample are not carryover or system contaminants.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: ESI Positive and Negative (run as separate experiments).
 - Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
 - Source Temperature: 120 °C.
 - Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.
 - Acquisition Mode 1 (Full Scan):
 - Scan Range: m/z 50-500. This initial scan is to locate the molecular ion and confirm its isotopic pattern.
 - Acquisition Mode 2 (Tandem MS - MS/MS):
 - Precursor Ion: Select the monoisotopic [M+H]⁺ ion (m/z 160.0).
 - Collision Energy: Perform a ramp from 10-40 eV. This allows for the observation of both low-energy (gentle) and high-energy (extensive) fragmentation, providing a complete picture of the molecule's structure.

Decoding the Spectrum: Fragmentation Analysis

The true power of tandem mass spectrometry lies in the structural information gleaned from fragmentation patterns. By subjecting the isolated [M+H]⁺ ion (m/z 160.0) to collision-induced dissociation (CID), we can induce bond cleavages and observe characteristic neutral losses.

Predicted Fragmentation Pathway of $[M+H]^+$

The following diagram illustrates the most probable fragmentation pathways for the protonated **5-Chloro-4-hydroxy-2-methoxypyridine**. The rationale behind these pathways is based on established principles of ion chemistry, where fragmentation is directed by the most labile bonds and the formation of stable neutral molecules or radical species.



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Caption: Predicted MS/MS fragmentation of protonated **5-Chloro-4-hydroxy-2-methoxypyridine**.

Interpretation of Key Fragments:

- Loss of a Methyl Radical ($\cdot\text{CH}_3$): The bond between the oxygen and the methyl group of the methoxy ether is susceptible to homolytic cleavage, resulting in the loss of a methyl radical (15 Da). This yields a stable radical cation at m/z 145.0. This is often one of the most prominent fragments for methoxylated aromatics.
- Loss of Formaldehyde (CH_2O): A common rearrangement-based fragmentation for protonated methoxy pyridines or benzenes involves the loss of neutral formaldehyde (30 Da), leading to a fragment at m/z 130.0.
- Loss of Hydrogen Chloride (HCl): The elimination of neutral HCl (36.5 Da) is a characteristic fragmentation for chlorinated compounds, producing a fragment at m/z 124.0. This confirms the presence of both chlorine and an available hydrogen.

- Sequential Loss of CO: Following the initial loss of the methyl radical, the resulting ion at m/z 145.0 can subsequently lose carbon monoxide (28 Da) from the pyridine ring structure, yielding an ion at m/z 117.0.

Applications in Research and Development

The methodologies described herein are directly applicable to critical areas of pharmaceutical and chemical research:

- Synthesis Confirmation: Verifying the identity and molecular weight of the target compound after a chemical synthesis.[\[1\]](#)
- Impurity Profiling: Detecting and identifying process-related impurities or degradation products, which is a regulatory requirement in drug development.
- Metabolite Identification: In drug metabolism studies, this method can be used to identify hydroxylated, demethylated, or conjugated metabolites of a parent drug containing this scaffold.
- Quantitative Analysis: With the addition of a stable isotope-labeled internal standard, this LC-MS/MS method can be adapted for the precise quantification of **5-Chloro-4-hydroxy-2-methoxypyridine** in biological matrices like plasma or urine.[\[3\]](#)[\[5\]](#)

Conclusion

The mass spectrometric analysis of **5-Chloro-4-hydroxy-2-methoxypyridine** is a multi-faceted process that leverages the molecule's intrinsic chemical properties to generate a wealth of structural information. By combining a well-designed LC-MS/MS workflow with a fundamental understanding of ionization and fragmentation principles, researchers can achieve unambiguous characterization. The isotopic signature of chlorine provides a first layer of confirmation, while the detailed fragmentation pattern from MS/MS analysis serves as a definitive structural fingerprint. This guide provides the strategic framework and tactical protocols necessary for any scientist to confidently approach the analysis of this and structurally related compounds.

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